molecular formula C16H14N4O4 B2906049 Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate CAS No. 1982159-42-1

Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate

Cat. No.: B2906049
CAS No.: 1982159-42-1
M. Wt: 326.312
InChI Key: YVPARFDWMGGZLV-UHFFFAOYSA-N
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Description

“Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” is a biochemical used for proteomics research . It has a molecular formula of C16H14N4O4 and a molecular weight of 326.31 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The IR spectrum of a similar compound shows peaks at 1680, 1725 (C=O), and 3346 (NH) cm-1 . The 1H NMR spectrum shows peaks at 3.83 (3H, s, OCH3), 7.10 (1H, d, J = 2.0, H-3), 7.64 (1H, s, H-6), 7.98 (1H, d, J = 2.0, H-2), and 11.81 (1H, br. s, NH). The 13C NMR spectrum shows peaks at 52.3, 105.4, 112.8, 125.2, 133.7, 140.8, 155.3, and 159.8 .

Mechanism of Action

Target of Action

The primary targets of “Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .

Biochemical Pathways

The compound’s carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

Its molecular weight is 326.31 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction occurs under pressure in a methanol solution . .

Properties

IUPAC Name

methyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-9-8-20-13(15(22)17-9)7-12(19-20)14(21)18-11-5-3-10(4-6-11)16(23)24-2/h3-8H,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPARFDWMGGZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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